Ethyl [(2-cyanophenyl)amino](oxo)acetate
Description
Ethyl (2-cyanophenyl)aminoacetate is an oxoacetate derivative featuring a 2-cyanophenylamino substituent. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic scaffolds such as indazoles and aminoindoles . Its structure combines an electron-withdrawing cyano group at the ortho position of the phenyl ring with an oxoacetate ester, enabling participation in multicomponent reactions (e.g., Ugi reactions) and transition metal-catalyzed C–H functionalization .
Properties
CAS No. |
54249-43-3 |
|---|---|
Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
ethyl 2-(2-cyanoanilino)-2-oxoacetate |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)10(14)13-9-6-4-3-5-8(9)7-12/h3-6H,2H2,1H3,(H,13,14) |
InChI Key |
LYNISAGITOKJKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC=C1C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-cyanophenyl)aminoacetate typically involves the reaction of 2-cyanophenylamine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of ethyl (2-cyanophenyl)aminoacetate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-cyanophenyl)aminoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl (2-cyanophenyl)aminoacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2-cyanophenyl)aminoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Kinetics
The electronic and steric properties of substituents on the phenyl ring significantly influence reaction pathways and kinetics. For example:
- Ethyl chlorooxoacetate : In gas-phase thermolysis, the chlorine substituent increases the rate constant by 1.5–2.0x compared to ethyl oxoacetate, attributed to enhanced migratory aptitude of chlorine to the adjacent carbonyl, stabilizing the transition state .
- Ethyl (2-cyanophenyl)aminoacetate: The electron-withdrawing cyano group facilitates Rh(III)-catalyzed C–H activation, enabling cycloaddition/fragmentation pathways for indazole synthesis . This contrasts with electron-donating groups (e.g., methoxy in Ethyl (2-methoxyphenyl)aminoacetate), which may slow electrophilic substitution but improve stability in pharmaceutical intermediates .
Table 1: Key Analogs and Their Reactivity
| Compound Name | Substituent | Reaction Type | Outcome/Application | Reference |
|---|---|---|---|---|
| Ethyl (2-cyanophenyl)aminoacetate | 2-CN | Rh(III)-catalyzed C–H activation | Indazole synthesis via [2+2] cycloaddition | |
| Ethyl (5-chloro-2-methylphenyl)aminoacetate | 5-Cl, 2-CH₃ | Chlorination with PCl₅ | Bis-imidoyl dichloride intermediates | |
| Ethyl (4-ethoxyphenyl)aminoacetate | 4-OCH₂CH₃ | Ugi reaction | High-yield α-amino amide formation | |
| Ethyl oxo[(tetrahydrofuran-2-ylmethyl)amino]acetate | Tetrahydrofuranmethyl | Multicomponent reactions | Sulfonyl fluoro peptide derivatives |
- Cyclization and Thionization: Ethyl oxoacetate derivatives with aryl groups (e.g., Ethyl (mesitylamino)oxoacetate) undergo cyclization to form oxalamides, whereas thionization with Lawesson’s reagent may lead to unexpected decarboxylation, as seen in the synthesis of 1,3-thiazoles .
Key Research Findings
Catalytic Efficiency: The cyano group in Ethyl (2-cyanophenyl)aminoacetate enhances electrophilicity, critical for Rh(III)-catalyzed indazole synthesis (yields: 60–85%) .
Thermal Stability: Chloro-substituted oxoacetates (e.g., ethyl chlorooxoacetate) decompose faster than unsubstituted analogs, while cyano groups may offer intermediate stability due to resonance effects .
Pharmaceutical Utility : Methoxy and ethoxy analogs are prioritized in API synthesis due to favorable solubility and stability profiles .
Biological Activity
Ethyl (2-cyanophenyl)aminoacetate, also known as ethyl 2-(2-cyanoanilino)-2-oxoacetate, is an organic compound with significant potential in medicinal chemistry. Its unique structural features, including a cyano group and an amino group linked to an acetyl moiety, contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₀N₂O₃
- Molecular Weight : 218.21 g/mol
- Structural Features :
- Cyano group at position 2 on the phenyl ring
- Carbonyl (oxo) group adjacent to the amino group
The presence of the cyano group enhances the electrophilic properties of the compound, making it a valuable intermediate in synthetic organic chemistry and a candidate for various biological applications.
Antimicrobial Properties
Research indicates that ethyl (2-cyanophenyl)aminoacetate exhibits antimicrobial activity against a range of pathogens. The mechanism of action is believed to involve the inhibition of specific enzymes or modulation of receptor functions within microbial cells. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, showcasing its potential as a lead compound for developing new antibiotics.
Anticancer Activity
Ethyl (2-cyanophenyl)aminoacetate has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The cyano group may facilitate covalent interactions with nucleophilic sites on target proteins, leading to altered cell signaling pathways associated with cancer progression.
The biological activity of ethyl (2-cyanophenyl)aminoacetate can be attributed to several mechanisms:
- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of their activity.
- Receptor Modulation : It may interact with various receptors, altering their function and downstream signaling pathways.
- Electrophilic Reactivity : The electrophilic nature of the cyano group enhances its ability to react with biological macromolecules, potentially leading to therapeutic effects.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study conducted on various derivatives of ethyl (2-cyanophenyl)aminoacetate showed promising results against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) as low as 32 μg/mL, indicating strong antimicrobial potential.
-
Anticancer Study :
- In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with ethyl (2-cyanophenyl)aminoacetate resulted in a significant reduction in cell viability (IC50 = 25 μM). Mechanistic studies indicated that the compound induced apoptosis through activation of the intrinsic pathway.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl (2-cyanophenyl)aminoacetate | Cyano group at position 2 | Enhanced electrophilicity |
| Ethyl (4-cyanophenyl)aminoacetate | Cyano group at position 4 | Different reactivity profile |
| Ethyl (3-cyanophenyl)aminoacetate | Cyano group at position 3 | Distinct biological activity |
This comparison highlights how structural variations influence chemical behavior and biological activity within this class of compounds.
Future Directions
Further research is needed to fully elucidate the biological mechanisms underlying the activities of ethyl (2-cyanophenyl)aminoacetate. Potential areas for future investigation include:
- In vivo Studies : Assessing therapeutic efficacy and safety in animal models.
- Mechanistic Studies : Understanding specific molecular targets and pathways affected by the compound.
- Derivatives Development : Synthesizing new derivatives to optimize pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
